molecular formula C12H19N3O2S B6075745 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide

2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide

Cat. No. B6075745
M. Wt: 269.37 g/mol
InChI Key: FAEUOWXQRIIVIW-UHFFFAOYSA-N
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Description

2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide, also known as HMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to induce the expression of p53, a tumor suppressor protein.
Biochemical and Physiological Effects:
2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the disruption of the cell cycle. 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide in lab experiments is its relatively low cost and ease of synthesis. 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide is also stable under a wide range of conditions, making it a useful tool for studying various biological processes. However, one limitation of using 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide, including the synthesis of novel compounds based on the 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide scaffold, the investigation of its potential applications in drug development and agriculture, and the elucidation of its mechanism of action. Additionally, the development of new methods for the synthesis of 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide and related compounds may further expand its potential applications.

Synthesis Methods

The synthesis of 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide involves the reaction of 4,6-dimethyl-2-thiouracil with 3-methyl-1-butanol and acetic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is then hydrolyzed with sodium hydroxide to yield 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide.

Scientific Research Applications

2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide has been studied extensively for its potential applications in various fields, including cancer research, drug development, and agriculture. In cancer research, 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In drug development, 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide has been used as a scaffold for the synthesis of novel compounds with potential therapeutic properties. In agriculture, 2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide has been used as a fungicide and herbicide.

properties

IUPAC Name

2-[[4-methyl-5-(3-methylbutyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-7(2)4-5-9-8(3)14-12(15-11(9)17)18-6-10(13)16/h7H,4-6H2,1-3H3,(H2,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEUOWXQRIIVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)N)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-Hydroxy-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]sulfanyl}acetamide

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